Cas no 231301-25-0 (1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole)

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole is a fluorinated pyrazole derivative characterized by its unique structural features, including an acetyl group, chloro substituent, and perfluoropropyl moiety. This compound exhibits high thermal and chemical stability due to the presence of fluorine atoms, making it suitable for applications in agrochemical and pharmaceutical intermediates. The electron-withdrawing effects of the perfluoropropyl group enhance its reactivity in nucleophilic substitution reactions, while the pyrazole core provides a versatile scaffold for further functionalization. Its lipophilic properties may improve bioavailability in certain formulations. The compound's precise regioisomeric distribution (3- or 5-methyl) should be verified for specific synthetic applications.
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole structure
231301-25-0 structure
Product name:1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
CAS No:231301-25-0
MF:C9H6N2OF7Cl
Molecular Weight:326.599
CID:2847238
PubChem ID:2735840

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole 化学的及び物理的性質

名前と識別子

    • 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
    • 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole
    • MFCD00153620
    • 231301-25-0
    • 496052-52-9
    • 1-ACETYL-4-CHLORO-3(5)-(HEPTAFLUORO-1-PROPYL)-5(3)-(METHYL)PYRAZOLE
    • AKOS007929965
    • 1-(4-Chloro-5-methyl-3-(perfluoropropyl)-1H-pyrazol-1-yl)ethan-1-one
    • 1-(4-chloro-5-methyl-3-(perfluoropropyl)-1H-pyrazol-1-yl)ethanone
    • 1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
    • インチ: InChI=1S/C9H6ClF7N2O/c1-3-5(10)6(18-19(3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3
    • InChIKey: CMUMCSQNHREMAG-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 326.0056876Da
  • 同位素质量: 326.0056876Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 400
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 34.9Ų

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole Security Information

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A194105-1g
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
231301-25-0
1g
$ 180.00 2022-06-08
TRC
A194105-6.25g
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
231301-25-0
6.25g
$ 585.00 2022-06-08
TRC
A194105-2.5g
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
231301-25-0
2.5g
$ 295.00 2022-06-08

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole 関連文献

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazoleに関する追加情報

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole: A Comprehensive Overview

1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole, also known by its CAS number 231301-25-0, is a complex organic compound with a unique structure that combines several functional groups. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of an acetyl group, a chlorine atom, a methyl group, and a perfluoropropyl chain introduces significant chemical diversity and potential applications in various fields.

The pyrazole ring in this compound is substituted at positions 1, 4, and 5 (or 3 and 5, depending on the numbering convention). The acetyl group at position 1 contributes to the compound's reactivity and solubility properties. The chlorine atom at position 4 adds electron-withdrawing effects, which can influence the electronic properties of the molecule. The methyl group at position 5 provides steric bulk and may play a role in stabilizing certain conformations or interactions. The perfluoropropyl chain at position 3 (or 5) introduces a highly fluorinated alkyl group, which is known for its hydrophobicity and chemical inertness.

Recent studies have highlighted the potential of pyrazole derivatives in drug discovery and materials science. For instance, the presence of fluorinated groups in this compound could enhance its stability against environmental factors such as UV radiation or oxidative stress. This makes it a promising candidate for applications in coatings or polymers where durability is critical. Additionally, the acetyl group may facilitate bioavailability if this compound is considered for pharmaceutical purposes.

In terms of synthesis, the preparation of 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole involves multi-step organic reactions. Researchers have explored various strategies to optimize the yield and purity of this compound. For example, coupling reactions between pyrazole intermediates and perfluorinated alkyl halides have been reported as effective methods for constructing such molecules. The use of microwave-assisted synthesis has also been proposed to accelerate reaction times while maintaining high product quality.

The physical properties of this compound are influenced by its functional groups. The perfluoropropyl chain contributes significantly to its lipophilicity, which could be advantageous in certain formulations or delivery systems. However, the presence of polar groups like the acetyl and chlorine atoms may counterbalance this effect, resulting in a compound with balanced solubility characteristics. This balance is crucial for applications where both hydrophobic and hydrophilic interactions are required.

From an environmental standpoint, the fluorinated nature of this compound raises questions about its biodegradability and persistence in ecosystems. While fluorinated compounds are generally resistant to degradation due to their strong carbon-fluorine bonds, recent research has focused on developing methods to assess their environmental impact more accurately. Understanding these aspects will be essential for responsible use and disposal of this compound.

In conclusion, 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole represents a sophisticated molecule with diverse functional groups that offer potential for various applications. Its synthesis methods continue to evolve with advancements in organic chemistry techniques, while its physical and chemical properties make it a subject of interest for further research across multiple disciplines.

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